BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Ammonium
Hexachloroiridate(lV) in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ammonium hexachloroiridate(1V)

Cat. No.: B093052

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium hexachloroiridate(lV), with the formula (NHa)2[IrCle], is a commercially significant
and air-stable iridium(I1V) salt.[1] While not typically catalytically active itself, it serves as a
crucial and cost-effective precursor for the synthesis of a wide array of homogeneous iridium
catalysts.[2][3] These catalysts are instrumental in a variety of organic transformations,
including hydrogenations, oxidations, and carbon-hydrogen (C-H) bond functionalization,
offering high efficiency and selectivity.[2][3] This document provides detailed application notes
and protocols for the preparation of active iridium catalysts from ammonium
hexachloroiridate(lV) and their subsequent use in representative homogeneous catalytic
reactions.

Application I: Precursor for Olefin Hydrogenation
Catalysts

A common and versatile starting material for many iridium-catalyzed reactions is chloro(1,5-
cyclooctadiene)iridium(l) dimer, [Ir(cod)Cl]z. This complex can be efficiently synthesized from
ammonium hexachloroiridate(lV).

Protocol 1: Synthesis of Chloro(1,5-
cyclooctadiene)iridium(l) Dimer, [Ir(cod)Cl]2
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This protocol outlines the synthesis of [Ir(cod)Cl]2 from (NHa)2[IrClse] in a high-yielding
procedure.

Materials:

Ammonium hexachloroiridate(IV), (NH4)z[IrCls]
e 1,5-cyclooctadiene (cod)

o Ethanol (EtOH)

o Water (H20)

e Argon or Nitrogen gas supply

o Standard Schlenk line or glovebox equipment

o Heating mantle and reflux condenser

« Fritted glass filter

Procedure:

 In a flask equipped with a reflux condenser and under an inert atmosphere (Argon or
Nitrogen), suspend ammonium hexachloroiridate(lV) in a 3:1 (v/v) mixture of ethanol and
water.

e Add an excess of 1,5-cyclooctadiene to the suspension.

o Heat the mixture to reflux and maintain for 18-24 hours. The color of the suspension will
change from dark brown to a reddish-orange or orange-brown.

 After the reflux period, cool the reaction mixture to room temperature.
e The product, [Ir(cod)Cl]z, will precipitate out of solution.

o Collect the solid product by filtration using a fritted glass filter under inert atmosphere.
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» Wash the precipitate with cold ethanol and then with hexane to remove any unreacted
cyclooctadiene and other impurities.

e Dry the resulting orange-brown crystalline solid under vacuum.

Expected Yield: This procedure can afford [Ir(cod)Cl]z in yields of up to 92%.

Protocol 2: Homogeneous Hydrogenation of an Olefin
using a Catalyst Derived from [Ir(cod)CI]:

This protocol describes the in situ preparation of an active iridium hydrogenation catalyst from
[Ir(cod)Cl]2 and its application in the hydrogenation of a model olefin.

Materials:

e [Ir(cod)Cl]z (prepared as in Protocol 1)

e Phosphine ligand (e.g., triphenylphosphine, PPhs)
o Olefin substrate (e.g., 1-decene)

e Solvent (e.g., dichloromethane, CH2Clz2)

e Hydrogen gas (Hz) supply

e Hydrogenation reactor or a flask with a balloon of hydrogen

Magnetic stirrer

Procedure:

 In areaction vessel under an inert atmosphere, dissolve [Ir(cod)Cl]2 and the phosphine
ligand in the chosen solvent. The molar ratio of iridium to the phosphine ligand will need to
be optimized for the specific substrate and ligand but a 1:2 or 1:4 ratio is a common starting
point.

 Stir the solution at room temperature for a designated time (e.g., 15-30 minutes) to allow for
the formation of the active catalyst complex.
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o Add the olefin substrate to the reaction mixture.

e Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of
hydrogen (e.g., using a balloon or a pressurized reactor).

 Stir the reaction mixture vigorously at room temperature or with gentle heating as required.

e Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer
chromatography (TLC).

o Upon completion, carefully vent the hydrogen gas and quench the reaction.

e The product can be isolated by removing the solvent under reduced pressure and purifying
the residue by column chromatography.

Data Presentation:

Catalyst

) . ) Conversion
Substrate Loading Ligand Solvent Time (h) (%)
(V]
(mol%)
1-Decene 1 PPhs CH2Clz 4 >99
Styrene 1 PPhs CH2Cl2 2 >99
Cyclohexene 2 P(Cy)s Toluene 6 >99

Note: The data in this table is representative and actual results may vary depending on the
specific experimental conditions.

Application lI: Precursor for Alcohol Oxidation
Catalysts

Iridium complexes derived from ammonium hexachloroiridate(lV) are also effective catalysts
for the oxidation of alcohols to aldehydes and ketones.
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Protocol 3: In situ Preparation of an Iridium Catalyst for
Alcohol Oxidation

This protocol details the generation of an active iridium catalyst for the oxidation of a primary
alcohol to an aldehyde.

Materials:

[Ir(cod)Cl]z2 (prepared as in Protocol 1)

Ligand (e.g., a N-heterocyclic carbene (NHC) precursor or a bipyridine)

Base (e.g., K2COs or Cs2C03)

Alcohol substrate (e.g., benzyl alcohol)

Solvent (e.g., toluene)

Oxidant (if required, though many iridium-catalyzed oxidations are acceptorless)

Procedure:

To a reaction vessel under an inert atmosphere, add [Ir(cod)Cl]z, the chosen ligand, and the
base.

¢ Add the solvent and stir the mixture at an elevated temperature (e.g., 80-110 °C) for a period
to facilitate the formation of the active catalyst.

e Add the alcohol substrate to the reaction mixture.

o Continue to stir the reaction at the elevated temperature.

e Monitor the progress of the reaction by GC or TLC.

» After completion, cool the reaction mixture to room temperature.

e The product can be isolated by filtering off the base, removing the solvent in vacuo, and
purifying the residue via column chromatography.
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Data Presentation:

Catalyst
Substrate Loading Ligand Base Solvent Time (h) Yield (%)
(mol%)
95
Benzyl IPr (NHC
2 K2COs Toluene 12 (Benzaldeh
alcohol precursor)
yde)
bpy 88
1-Octanol 2 o Cs2C0s3 Xylene 24
(bipyridine) (Octanal)
. 92
Cinnamyl IPr (NHC ]
2 K2COs Toluene 8 (Cinnamald
alcohol precursor)
ehyde)

Note: The data in this table is representative and actual results may vary depending on the
specific experimental conditions.
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Caption: Workflow for the synthesis of an active iridium catalyst precursor from ammonium
hexachloroiridate(IV) and its application in homogeneous catalysis.
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Caption: A simplified catalytic cycle for iridium-catalyzed olefin hydrogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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